H4R antagonist 1
Overview
Description
H4R antagonist 1 is a potent and highly selective histamine H4 receptor antagonist. Histamine H4 receptor is a member of the G protein-coupled receptor family and is primarily expressed in hematopoietic cells such as monocytes, basophils, dendritic cells, and T-lymphocytes. This compound has been shown to play a significant role in modulating immune responses and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H4R antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
H4R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in an inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted aromatic rings .
Scientific Research Applications
H4R antagonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
H4R antagonist 1 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, histamine, which in turn modulates various immune responses and inflammatory processes. The molecular targets include monocytes, basophils, dendritic cells, and T-lymphocytes, and the pathways involved are primarily related to cytokine and chemokine production .
Comparison with Similar Compounds
Similar Compounds
JNJ 7777120: Another selective histamine H4 receptor antagonist with similar anti-inflammatory and immunomodulatory properties.
JNJ 39758979: A potent H4 receptor antagonist that has shown efficacy in reducing experimental pruritus and in patients with atopic dermatitis.
Toreforant: An H4 receptor antagonist developed to overcome the side effects of earlier compounds, tested in clinical studies for rheumatoid arthritis, asthma, and psoriasis.
Uniqueness
H4R antagonist 1 is unique in its high selectivity and potency for the histamine H4 receptor, with an IC50 of 27 nM. Unlike other histamine receptor antagonists, it does not show any noticeable binding affinity to other subtypes of histamine receptors, such as H1, H2, and H3 receptors . This specificity makes it a valuable tool for studying the histamine H4 receptor and developing targeted therapies for inflammatory and immune-related conditions .
Properties
IUPAC Name |
1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGICUHMULRYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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